Direct Head-to-Head Comparison: Betrixaban Exhibits Intermediate Anticoagulant Potency in Whole Blood Thromboelastography (TEG) vs. Edoxaban, Rivaroxaban, and Apixaban
In a direct head-to-head in vitro study using human whole blood supplemented with each DOAC at a concentration of 1 μg/mL, Betrixaban produced an anticoagulant effect that was intermediate in rank order of potency. Thromboelastographic (TEG) analysis revealed the following rank order of anticoagulant effect (strongest to weakest): Edoxaban > Betrixaban > Rivaroxaban > Apixaban [1]. This demonstrates that Betrixaban is not functionally equivalent to Edoxaban (stronger) or Apixaban (weaker) at equimolar concentrations in whole blood, and its position in the potency rank order differs from its behavior in isolated anti-Xa amidolytic assays.
| Evidence Dimension | Anticoagulant effect rank order in whole blood TEG |
|---|---|
| Target Compound Data | Ranked #2 (intermediate) among four DOACs tested |
| Comparator Or Baseline | Edoxaban (Ranked #1, strongest), Rivaroxaban (Ranked #3), Apixaban (Ranked #4, weakest) |
| Quantified Difference | Betrixaban anticoagulant effect in TEG is stronger than Rivaroxaban and Apixaban, but weaker than Edoxaban at identical 1 μg/mL concentration. |
| Conditions | Whole citrated blood supplemented with DOAC at 1 μg/mL; TEG parameters (R-Time, K-Time, Angle, MA) measured on TEG 5000 Hemostasis System. |
Why This Matters
For researchers designing ex vivo or in vivo models requiring a specific level of anticoagulation intensity, Betrixaban provides a middle-ground potency in whole blood systems, allowing experimental calibration between the extremes of Edoxaban and Apixaban.
- [1] Hoppensteadt D, et al. Differential Neutralization of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban by Andexanet Alfa as Measured by Whole Blood Thromboelastographic Analysis. Clin Appl Thromb Hemost. 2022;28:10760296221138297. doi:10.1177/10760296221138297. View Source
